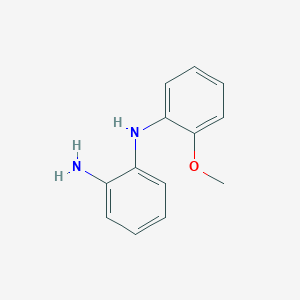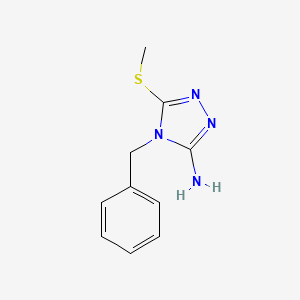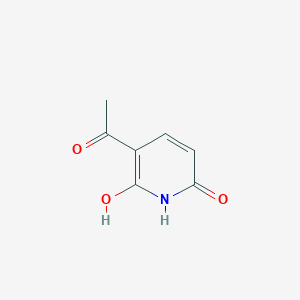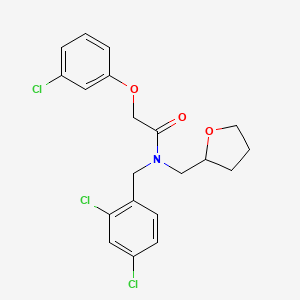![molecular formula C18H20N2O3S B12114876 Urea, N-[1,1'-biphenyl]-4-yl-N'-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)- CAS No. 507454-66-2](/img/structure/B12114876.png)
Urea, N-[1,1'-biphenyl]-4-yl-N'-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-[1,1’-biphenyl]-4-yl-N’-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)- is a complex organic compound that belongs to the class of N-substituted ureas. This compound is characterized by the presence of a biphenyl group and a tetrahydro-3-methyl-1,1-dioxido-3-thienyl group attached to the nitrogen atoms of the urea moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N-[1,1’-biphenyl]-4-yl-N’-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-, can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and efficient, providing high yields and chemical purity. The reaction conditions typically involve mild temperatures and simple filtration or extraction procedures to isolate the desired product.
Industrial Production Methods
Industrial production of N-substituted ureas often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The isocyanates and carbamoyl chlorides can be generated by reacting the corresponding amines with phosgene. Although this method is not environmentally friendly, it is widely used due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Urea, N-[1,1’-biphenyl]-4-yl-N’-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
Urea, N-[1,1’-biphenyl]-4-yl-N’-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Urea, N-[1,1’-biphenyl]-4-yl-N’-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(tetrahydro-3-furylmethyl) urea (UF): This compound has a similar structure but contains a tetrahydro-3-furylmethyl group instead of a tetrahydro-3-methyl-1,1-dioxido-3-thienyl group.
3-Chloro-4-methyl-1,1-dimethylurea: This compound has a similar urea backbone but contains different substituents on the nitrogen atoms.
Uniqueness
The uniqueness of Urea, N-[1,1’-biphenyl]-4-yl-N’-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)- lies in its specific structural features, which confer distinct chemical and biological properties. The presence of both biphenyl and tetrahydro-3-methyl-1,1-dioxido-3-thienyl groups makes it a versatile compound for various applications.
Properties
CAS No. |
507454-66-2 |
|---|---|
Molecular Formula |
C18H20N2O3S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-(3-methyl-1,1-dioxothiolan-3-yl)-3-(4-phenylphenyl)urea |
InChI |
InChI=1S/C18H20N2O3S/c1-18(11-12-24(22,23)13-18)20-17(21)19-16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H2,19,20,21) |
InChI Key |
COLRSDTVNFWRKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Thiomorpholinecarboxylic acid, 6-[(3-chloro-4-methylphenyl)methyl]-5-oxo-](/img/structure/B12114806.png)
![7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12114810.png)

![5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12114827.png)


![5-chloro-1-[3-(naphthalen-2-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B12114842.png)






